ethyl 4-(4-fluorophenyl)-3,5-dioxo-6-phenacyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate
CAS No.:
Cat. No.: VC15328630
Molecular Formula: C26H22FN3O5S
Molecular Weight: 507.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H22FN3O5S |
|---|---|
| Molecular Weight | 507.5 g/mol |
| IUPAC Name | ethyl 4-(4-fluorophenyl)-3,5-dioxo-6-phenacyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate |
| Standard InChI | InChI=1S/C26H22FN3O5S/c1-2-35-26(34)28-13-12-19-21(15-28)36-24-22(19)23(32)30(18-10-8-17(27)9-11-18)25(33)29(24)14-20(31)16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3 |
| Standard InChI Key | CQQXFGVXGAGFBM-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC(=O)C4=CC=CC=C4)C5=CC=C(C=C5)F |
Introduction
Ethyl 4-(4-fluorophenyl)-3,5-dioxo-6-phenacyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate is a complex organic compound belonging to the class of triazatricyclic compounds. It incorporates various functional groups, which enhance its biological activity, making it a subject of interest in medicinal chemistry.
Spectroscopic Analysis
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are essential for confirming the structural integrity and identifying functional groups in this compound.
Synthesis Methods
The synthesis of ethyl 4-(4-fluorophenyl)-3,5-dioxo-6-phenacyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate typically involves multiple steps due to its complex structure. General methods applicable from similar compounds include:
-
Use of Acid Catalysts: Hydrochloric acid can be used as an acid catalyst.
-
Solvents: Ethanol or dichloromethane are commonly used for optimal yields and reaction times.
-
Microwave Irradiation: This technique can enhance reaction rates and yields.
Chemical Reactions and Monitoring
This compound can undergo various chemical reactions, and their completion and purity are typically monitored using techniques such as Thin Layer Chromatography (TLC) or High Performance Liquid Chromatography (HPLC).
Comparison with Related Compounds
While specific data on this compound is limited, related compounds such as fluorinated derivatives have shown interest in pharmaceutical research due to their enhanced biological activity. For instance, compounds like (S)-1-(4-fluorophenyl)-5-(2-oxo-4-phenyloxazolidin-3-yl)pentane-1,5-dione have been studied for their structural and chemical properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume